Cas no 1870903-20-0 (3-Benzoyl-1,2-thiazole)

3-Benzoyl-1,2-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a benzoyl group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its benzoyl moiety enhances electrophilic character, facilitating nucleophilic substitution or addition reactions, while the thiazole core contributes to its stability and versatility in forming complex molecular architectures. The compound's well-defined chemical properties and compatibility with various reaction conditions make it a reliable building block for researchers in medicinal and materials chemistry. Its purity and consistent performance are critical for reproducible results in synthetic applications.
3-Benzoyl-1,2-thiazole structure
3-Benzoyl-1,2-thiazole structure
Product name:3-Benzoyl-1,2-thiazole
CAS No:1870903-20-0
MF:C10H7NOS
MW:189.233680963516
CID:5746569
PubChem ID:18704552

3-Benzoyl-1,2-thiazole Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL6740987
    • EN300-1704795
    • 3-Benzoyl-1,2-thiazole
    • phenyl(1,2-thiazol-3-yl)methanone
    • 1870903-20-0
    • Inchi: 1S/C10H7NOS/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H
    • InChI Key: MBZOPDRCVGRSBS-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(C2C=CC=CC=2)=O)=N1

Computed Properties

  • Exact Mass: 189.02483502g/mol
  • Monoisotopic Mass: 189.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 58.2Ų

3-Benzoyl-1,2-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1704795-0.05g
3-benzoyl-1,2-thiazole
1870903-20-0 93%
0.05g
$256.0 2023-09-20
Enamine
EN300-1704795-0.5g
3-benzoyl-1,2-thiazole
1870903-20-0 93%
0.5g
$858.0 2023-09-20
Enamine
EN300-1704795-5g
3-benzoyl-1,2-thiazole
1870903-20-0 93%
5g
$3189.0 2023-09-20
Enamine
EN300-1704795-10g
3-benzoyl-1,2-thiazole
1870903-20-0 93%
10g
$4729.0 2023-09-20
Aaron
AR01DZVF-10g
3-benzoyl-1,2-thiazole
1870903-20-0 93%
10g
$6528.00 2023-12-14
Aaron
AR01DZVF-50mg
3-benzoyl-1,2-thiazole
1870903-20-0 95%
50mg
$377.00 2025-02-11
Aaron
AR01DZVF-5g
3-benzoyl-1,2-thiazole
1870903-20-0 93%
5g
$4410.00 2023-12-14
1PlusChem
1P01DZN3-100mg
3-benzoyl-1,2-thiazole
1870903-20-0 93%
100mg
$536.00 2024-06-17
1PlusChem
1P01DZN3-250mg
3-benzoyl-1,2-thiazole
1870903-20-0 93%
250mg
$737.00 2024-06-17
Enamine
EN300-1704795-5.0g
3-benzoyl-1,2-thiazole
1870903-20-0 93%
5g
$3189.0 2023-06-04

Additional information on 3-Benzoyl-1,2-thiazole

3-Benzoyl-1,2-thiazole: A Comprehensive Overview

The compound 3-Benzoyl-1,2-thiazole (CAS No. 1870903-20-0) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and material science. This compound belongs to the class of thiazole derivatives, which are widely studied due to their unique electronic properties and structural versatility. The benzoyl group attached to the thiazole ring introduces additional functionality, making this compound a valuable building block for further chemical modifications and applications.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery and development. The 3-Benzoyl-1,2-thiazole structure has been shown to exhibit promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These findings have sparked interest in exploring its potential as a lead compound for therapeutic agents. Researchers have also investigated the influence of substituents on the thiazole ring, demonstrating that the benzoyl group significantly enhances the compound's bioavailability and stability.

In addition to its biological applications, 3-Benzoyl-1,2-thiazole has garnered attention in materials science due to its electronic properties. The compound's ability to form stable coordination complexes with transition metals has been exploited in the development of new materials for optoelectronic devices. Recent advancements in computational chemistry have allowed researchers to simulate the electronic structure of this compound, providing deeper insights into its potential applications in organic electronics.

The synthesis of 3-Benzoyl-1,2-thiazole involves a multi-step process that typically begins with the preparation of the thiazole ring followed by substitution reactions to introduce the benzoyl group. Several methods have been reported in the literature, including condensation reactions and coupling techniques. The choice of synthesis method depends on factors such as yield, cost-effectiveness, and scalability. Researchers are continuously exploring greener synthesis routes to minimize environmental impact while maintaining high product quality.

One of the most exciting developments involving 3-Benzoyl-1,2-thiazole is its application in sensor technology. The compound's ability to interact with metal ions has been utilized in designing sensors for detecting heavy metals in environmental samples. Recent studies have demonstrated that incorporating this compound into nanomaterials enhances sensitivity and selectivity, making it a promising candidate for next-generation sensing devices.

Furthermore, 3-Benzoyl-1,2-thiazole has been explored as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its unique combination of aromaticity and functional groups makes it an ideal candidate for these applications. Researchers have reported successful integration of this compound into MOFs with high surface area and porosity, opening new avenues for gas storage and catalysis.

In conclusion, 3-Benzoyl-1,2-thiazole (CAS No. 1870903-20-0) is a versatile compound with a wide range of applications across multiple disciplines. Its structural flexibility and functional diversity continue to drive innovative research efforts aimed at unlocking its full potential. As advancements in synthetic methods and material science progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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